molecular formula C11H13BrFN B13595248 (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine

(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine

Cat. No.: B13595248
M. Wt: 258.13 g/mol
InChI Key: DEDCAQPGXVUVBT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine typically involves the following steps:

    Bromination and Fluorination: The starting material, benzyl cyclopropylmethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions of the benzyl ring, respectively.

    Cyclopropylation: The benzyl group is then attached to a cyclopropylmethanamine moiety through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.

Industry:

Mechanism of Action

The mechanism of action of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • (1-(3-Chloro-5-fluorobenzyl)cyclopropyl)methanamine
  • (1-(3-Bromo-5-chlorobenzyl)cyclopropyl)methanamine
  • (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)ethanamine

Comparison:

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

[1-[(3-bromo-5-fluorophenyl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H13BrFN/c12-9-3-8(4-10(13)5-9)6-11(7-14)1-2-11/h3-5H,1-2,6-7,14H2

InChI Key

DEDCAQPGXVUVBT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CC(=C2)Br)F)CN

Origin of Product

United States

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